Cas no 1807162-45-3 (5-Bromo-4-cyano-2-iodobenzoic acid)
5-Bromo-4-cyano-2-iodobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-4-cyano-2-iodobenzoic acid
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- MDL: MFCD28735882
- Inchi: 1S/C8H3BrINO2/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2H,(H,12,13)
- InChI Key: KNAXZGZERMWXRN-UHFFFAOYSA-N
- SMILES: IC1C=C(C#N)C(=CC=1C(=O)O)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 262
- Topological Polar Surface Area: 61.1
5-Bromo-4-cyano-2-iodobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 140850-1g |
5-Bromo-4-cyano-2-iodobenzoic acid, 95% |
1807162-45-3 | 95% | 1g |
$4998.00 | 2023-09-10 |
5-Bromo-4-cyano-2-iodobenzoic acid Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 5-Bromo-4-cyano-2-iodobenzoic acid
5-Bromo-4-cyano-2-iodobenzoic Acid: A Comprehensive Overview
5-Bromo-4-cyano-2-iodobenzoic acid, with the CAS number 1807162-45-3, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of benzoic acid, featuring a bromine atom at position 5, a cyano group at position 4, and an iodine atom at position 2. The combination of these substituents imparts unique chemical and physical properties to the molecule, making it a valuable compound for various applications.
The synthesis of 5-bromo-4-cyano-2-iodobenzoic acid involves a series of carefully controlled reactions that ensure the precise placement of substituents on the benzoic acid ring. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels, which are critical for its use in downstream applications. The compound's structure is particularly interesting due to the presence of both electron-withdrawing groups (cyano and bromine) and an electron-donating group (hydroxyl from the carboxylic acid), creating a dynamic electronic environment that can be exploited in various chemical reactions.
One of the most promising applications of 5-bromo-4-cyano-2-iodobenzoic acid lies in its potential as a building block for drug discovery. The compound's unique electronic properties make it an ideal candidate for exploring interactions with biological targets such as enzymes and receptors. Recent studies have highlighted its ability to modulate key signaling pathways involved in diseases such as cancer and neurodegenerative disorders. For instance, researchers have reported that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are critical for cell proliferation and survival.
In addition to its role in pharmacology, 5-bromo-4-cyano-2-iodobenzoic acid has found applications in materials science, particularly in the development of advanced materials with tailored electronic properties. The compound's ability to undergo various coupling reactions makes it a valuable precursor for constructing complex molecular architectures. For example, recent work has demonstrated its use in the synthesis of conducting polymers and metal-organic frameworks (MOFs), which have potential applications in energy storage and sensing technologies.
The latest research on 5-bromo-4-cyano-2-iodobenzoic acid has also focused on understanding its photophysical properties. Studies have shown that the compound exhibits interesting fluorescence behavior under specific conditions, which could be harnessed for applications in bioimaging and optoelectronics. Furthermore, its reactivity towards various nucleophiles and electrophiles has been extensively studied, providing insights into its potential as a versatile reagent in organic synthesis.
In conclusion, 5-bromo-4-cyano-2-iodobenzoic acid is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique structure, combined with recent advancements in synthetic and analytical techniques, continues to unlock new possibilities for its use in drug discovery, materials science, and beyond. As research into this compound progresses, it is expected to play an increasingly important role in addressing some of the most pressing challenges in modern science.
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